5-(Difluoromethyl)thiophene-2-carboxylic acid

Beschreibung

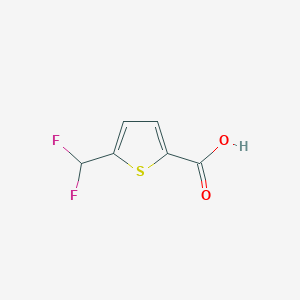

5-(Difluoromethyl)thiophene-2-carboxylic acid (CAS: 189330-23-2) is a fluorinated thiophene derivative with the molecular formula C₆H₄F₂O₂S and a molecular weight of 178.16 g/mol . The difluoromethyl (-CF₂H) group at the 5-position of the thiophene ring confers unique electronic and steric properties, balancing lipophilicity and metabolic stability. This compound is part of a broader class of thiophene-2-carboxylic acids, which are pivotal in medicinal chemistry and materials science due to their versatility in synthetic modifications and bioactivity .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITCEGGANINIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189330-23-2 | |

| Record name | 5-(difluoromethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the difluoromethyl group and the carboxylic acid group.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)thiophene-2-carboxylic acid may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(Difluoromethyl)thiophene-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various synthetic transformations, making it valuable in the development of new chemical entities. The compound can be utilized in reactions such as oxidation and substitution, leading to the formation of sulfoxides, sulfones, alcohols, and halogenated derivatives.

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial and anti-inflammatory properties. The difluoromethyl group enhances binding affinity to biological targets, which is crucial for drug development.

Case Studies:

- A study highlighted that thiophene-2-carboxylic acids can inhibit D-amino acid oxidase (DAO), a target relevant for schizophrenia treatment. The structure-activity relationship (SAR) revealed that small substituents on the thiophene ring are well-tolerated, enhancing the compound's inhibitory potency .

- Another investigation into novel N-(5-(arylcarbonyl)thiophen-2-yl)amides identified them as potent inhibitors of RORγt, suggesting that derivatives of thiophene-2-carboxylic acid could play a role in autoimmune disease therapies .

Material Science

In materials science, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices, where thiophene-based materials are often employed due to their conductive properties.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as a potential herbicide or crop protection agent. Thiophene derivatives have been explored for their ability to control pests and phytopathogenic fungi. The synthesis of these compounds often involves creating formulations that ensure effective delivery and distribution in agricultural settings .

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

Thiophene-2-carboxylic acid derivatives vary primarily in substituents at the 5-position, which significantly influence their physical, chemical, and biological properties. Key analogs include:

Key Observations:

- Electronic Effects: Fluorine substituents (-F, -CF₃, -CF₂H) enhance electronegativity and metabolic stability.

- Difluoromethyl strikes a balance, offering moderate lipophilicity .

- Steric Effects : Trifluoromethyl is bulkier than difluoromethyl, which may affect binding in biological targets .

Research Findings and Trends

- Fluorine’s Role : Fluorinated thiophenes are prioritized in drug discovery due to enhanced bioavailability and target affinity .

- Structure-Activity Relationships (SAR) : Anticancer activity in thiophene derivatives correlates with electron-withdrawing substituents (e.g., -Cl, -CF₃) and heterocyclic extensions (e.g., pyrrolopyrimidine) .

Biologische Aktivität

5-(Difluoromethyl)thiophene-2-carboxylic acid is a notable compound in medicinal chemistry due to its unique structural features, particularly the difluoromethyl group. This compound demonstrates significant biological activity, primarily as an inhibitor of D-amino acid oxidase (DAO), which is relevant in various neurochemical pathways and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H4F2O2S

- Molecular Weight : 178.16 g/mol

- Structure : The compound consists of a thiophene ring with a carboxylic acid group at the second position and a difluoromethyl group at the fifth position. This configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.

The mechanism of action for this compound involves:

- Interaction with DAO : Studies have shown that this compound effectively inhibits DAO through hydrophobic interactions with key amino acids in the enzyme's active site, particularly Tyr224, which plays a crucial role in binding affinity and inhibitory potency .

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological targets, enhancing its interaction with enzymes and receptors.

Inhibition of D-Amino Acid Oxidase (DAO)

Research indicates that this compound exhibits potent inhibition of DAO, which is implicated in the metabolism of neurotransmitters. The structure-activity relationship (SAR) studies reveal that small substituents on the thiophene ring are well tolerated, and specific modifications can enhance inhibitory potency:

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 1a | H | - |

| 1b | F | 0.09 |

| 1c | Cl | 0.36 |

| 1d | Br | - |

| 1f | Difluoromethyl | - |

| 1h | Formyl | No activity |

The presence of the difluoromethyl group contributes to a decrease in potency when larger substituents are introduced, indicating a delicate balance between structural modifications and biological activity .

Antimicrobial Activity

Emerging studies suggest that derivatives of thiophene carboxylic acids, including those related to this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, although specific data on this compound's direct antimicrobial activity remains limited .

Case Studies

- DAO Inhibition Study : A study highlighted the crystal structure of human DAO in complex with thiophene carboxylic acids, demonstrating how specific interactions lead to potent inhibition. The study emphasized the importance of molecular dynamics simulations in understanding these interactions at a detailed level .

- Lead Optimization Research : In lead optimization studies involving related compounds, extensive SAR evaluations identified derivatives that maintained high selectivity toward DAO while exhibiting favorable pharmacokinetic properties in vivo. This suggests potential for clinical applications targeting neurodegenerative disorders .

Q & A

Q. How can environmental persistence be evaluated?

- Ecotoxicity Assessment :

- Biodegradation Studies : Use OECD 301B tests to measure microbial degradation rates in aqueous media .

- Aquatic Toxicity : Determine LC₅₀ values for Daphnia magna to estimate Predicted No-Effect Concentrations (PNEC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.